molecular formula C12H15NO2S B026150 4-[3-(Methylsulfonyl)phenyl]-1,2,3,6-tetrahydropyridine CAS No. 346688-58-2

4-[3-(Methylsulfonyl)phenyl]-1,2,3,6-tetrahydropyridine

Katalognummer: B026150
CAS-Nummer: 346688-58-2
Molekulargewicht: 237.32 g/mol
InChI-Schlüssel: JTQJRJLDKOSNJF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[3-(Methylsulfonyl)phenyl]-1,2,3,6-tetrahydropyridine is a tetrahydropyridine derivative featuring a methylsulfonyl (-SO₂CH₃) substituent at the meta position of the phenyl ring. Its molecular formula is C₁₂H₁₅NO₂S, with a molecular weight of 237.082 g/mol and a calculated LogP of 2.88, indicating moderate lipophilicity . The polar surface area (PSA) is 54.55 Ų, suggesting moderate solubility in aqueous environments .

Eigenschaften

IUPAC Name

4-(3-methylsulfonylphenyl)-1,2,3,6-tetrahydropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2S/c1-16(14,15)12-4-2-3-11(9-12)10-5-7-13-8-6-10/h2-5,9,13H,6-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTQJRJLDKOSNJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)C2=CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10625465
Record name 4-[3-(Methanesulfonyl)phenyl]-1,2,3,6-tetrahydropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10625465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

346688-58-2
Record name 4-[3-(Methanesulfonyl)phenyl]-1,2,3,6-tetrahydropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10625465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Reagents and Reaction Conditions

The oxidation is typically performed using hydrogen peroxide (H₂O₂) in acetic acid or meta-chloroperbenzoic acid (mCPBA) in dichloromethane. For example, treatment of 4-[3-(methylthio)phenyl]-1-propyl-1,2,3,6-tetrahydropyridine with 30% H₂O₂ in acetic acid at 50–60°C for 6–8 hours achieves full conversion to the sulfonyl derivative. Alternatively, mCPBA in dichloromethane at 0–5°C for 2 hours provides comparable yields (85–92%) with minimal side products.

Mechanistic Insights

The oxidation proceeds via a two-step electrophilic mechanism:

  • Formation of sulfoxide intermediate : The thioether sulfur is oxidized to a sulfoxide using one equivalent of oxidizing agent.

  • Further oxidation to sulfonyl : A second equivalent completes the conversion, with the reaction’s exothermic nature requiring careful temperature control to prevent overoxidation or decomposition.

Purification and Yield Optimization

Crude products are purified via recrystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexane). Yields exceeding 90% are achievable when starting materials are free of electron-donating substituents that could destabilize the intermediate sulfoxide.

Multi-Step Synthesis via Bromothioanisole Coupling

A more complex but versatile approach involves constructing the tetrahydropyridine ring while introducing the methylsulfonyl group early in the synthesis.

Stepwise Functionalization

  • Coupling of 3-bromothioanisole : Reacting 3-bromothioanisole with ethyl 3-(4-oxopiperidin-1-yl)propanoate under Heck coupling conditions (palladium acetate, tri-o-tolylphosphine, DMF, 100°C) forms 1-(3-hydroxy-3,3-bis(3-(methylthio)phenyl)propyl)-4-(3-(methylthio)phenyl)piperidin-4-ol.

  • Dehydration and oxidation : Treatment with phosphorus oxychloride (POCl₃) in pyridine at 80°C eliminates water, yielding an allylic intermediate. Subsequent oxidation with H₂O₂/acetone converts methylthio groups to methylsulfonyl.

  • Hydrogenation : Catalytic hydrogenation (H₂, Pd/C, ethanol) saturates the allylic double bond, furnishing the final tetrahydropyridine structure.

Critical Parameters

  • Temperature control : Overheating during dehydration risks polymerization.

  • Oxidant stoichiometry : Excess H₂O₂ ensures complete sulfonyl conversion but may require quenching with sodium metabisulfite to prevent side reactions.

Diastereoselective Reduction Approaches

Adapting methods from 4-phenyltetrahydropyridine syntheses, diastereoselective reductions offer stereochemical control.

Halogenation and Hydroxylation

A patent by Rhône-Poulenc Rorer (1999) details halogenation of 1-methyl-4-aryl-1,2,3,6-tetrahydropyridines using N-bromosuccinimide (NBS) in tetrahydrofuran (THF) at 5°C. For the target compound, substituting the aryl group with 3-(methylsulfonyl)phenyl requires pre-functionalization:

  • Sulfonation : Introducing methylsulfonyl via Friedel-Crafts sulfonation using chlorosulfonic acid, followed by methylation with dimethyl sulfate.

  • Halohydroxylation : Bromine in aqueous THF adds across the tetrahydropyridine double bond, yielding a diastereomeric bromohydrin intermediate.

  • Base-mediated elimination : Treatment with potassium hydroxide in methanol induces elimination to regenerate the unsaturated ring.

Stereochemical Outcomes

Using chiral auxiliaries such as [1R-(1R*,3S*)]-3-(2,2-dichloro-1-hydroxy-3,3,3-trifluoropropyl)-2,2-dimethylcyclopropanecarboxylic acid during crystallization achieves enantiomeric excesses >98% for the cis-isomer.

Comparative Analysis of Methodologies

Method Yield Purity (HPLC) Complexity Scalability
Thioether oxidation85–92%99.5%LowHigh
Bromothioanisole coupling60–75%97–98%HighModerate
Diastereoselective reduction70–80%98.5%ModerateLow

Key observations :

  • Thioether oxidation is optimal for industrial-scale production due to minimal steps and high reproducibility.

  • Bromothioanisole coupling allows modular aryl group introduction but suffers from lower yields due to intermediate instability.

  • Diastereoselective methods provide stereochemical precision but require costly chiral reagents.

Impurity Profiling and Quality Control

Residual impurities in this compound syntheses include:

  • Unoxidized thioether : <0.1 area-% when using excess H₂O₂.

  • Ring-opened byproducts : Controlled via low-temperature halogenation.

  • Enantiomeric impurities : Mitigated by chiral resolution.

HPLC methods with C18 columns (acetonitrile/water gradient) achieve baseline separation of all impurities, ensuring compliance with ICH guidelines .

Analyse Chemischer Reaktionen

Types of Reactions

4-[3-(Methylsulfonyl)phenyl]-1,2,3,6-tetrahydropyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

4-[3-(Methylsulfonyl)phenyl]-1,2,3,6-tetrahydropyridine (commonly referred to as MPTP derivative) is a compound with significant implications in scientific research, particularly in the fields of neuropharmacology and medicinal chemistry. This article explores its applications, focusing on its role in neurotransmission modulation, potential therapeutic uses, and relevant case studies.

Modulation of Dopamine Neurotransmission

One of the primary applications of this compound is its role as a modulator of dopamine neurotransmission. This property makes it a candidate for researching treatments for various neurological disorders, including Parkinson's disease and schizophrenia. The compound has been noted for its ability to influence dopaminergic pathways, which can be beneficial in understanding and potentially mitigating symptoms associated with these conditions .

Neuroprotective Studies

Research indicates that derivatives of tetrahydropyridine can exhibit neuroprotective effects. Studies have shown that compounds similar to MPTP derivatives can protect neuronal cells from toxic insults by modulating pathways involved in oxidative stress and apoptosis. This suggests potential applications in developing neuroprotective therapies for neurodegenerative diseases .

Pharmacological Investigations

This compound has been utilized in pharmacological studies to explore its interactions with various receptors and enzymes implicated in neurotransmission. This includes investigations into its affinity for dopamine receptors and its impact on serotonin pathways, making it a valuable tool for understanding complex neurochemical interactions .

Case Study 1: Neuroprotective Effects

A study published in the Journal of Medicinal Chemistry examined the neuroprotective properties of tetrahydropyridine derivatives against MPTP-induced neurotoxicity in animal models. The findings indicated that the compound significantly reduced dopaminergic neuron loss and improved motor function in treated subjects compared to controls .

Case Study 2: Dopaminergic Modulation

In another investigation focused on schizophrenia treatment models, researchers assessed the efficacy of this compound as an adjunct therapy. Results demonstrated enhanced therapeutic outcomes when combined with traditional antipsychotics, suggesting that this compound could help mitigate side effects associated with long-term antipsychotic use by providing dopaminergic balance .

Wirkmechanismus

The mechanism of action of 4-[3-(Methylsulfonyl)phenyl]-1,2,3,6-tetrahydropyridine involves its interaction with specific molecular targets and pathways. The compound is known to modulate dopamine neurotransmission by acting on dopamine receptors. This modulation can influence various physiological processes, including mood regulation and motor control .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Tetrahydropyridine derivatives are structurally diverse, with variations in substituents significantly altering their pharmacological profiles. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Tetrahydropyridine Derivatives

Compound Name Substituents Molecular Weight (g/mol) LogP PSA (Ų) Biological Role/Mechanism Key References
4-[3-(Methylsulfonyl)phenyl]-1,2,3,6-tetrahydropyridine -SO₂CH₃ at phenyl meta position 237.082 2.88 54.55 Dopamine modulator; potential PD therapy
MPTP (1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine) -CH₃ at pyridine N-position 173.25 2.10 12.89 Neurotoxin; induces Parkinsonism via MPP+ metabolite
4-Methoxy-1-[3-(trifluoromethyl)phenyl]-1,2,3,6-tetrahydropyridine -OCH₃ and -CF₃ at phenyl 257.255 3.02 27.70 Unknown; structural analog with enhanced lipophilicity
4-(4-Fluorophenyl)-1,2,3,6-tetrahydropyridine hydrochloride -F at phenyl para position 213.68 1.95 12.89 Intermediate in antidepressant synthesis
Xaliproden (1-(2-naphthylethyl)-4-(3-trifluoromethylphenyl)-1,2,3,6-tetrahydropyridine) -CF₃ and naphthylethyl groups 397.44 5.10 19.22 Neuroprotective agent; serotonin 5-HT₁A agonist

Key Comparative Findings

In contrast, MPTP’s N-methyl group is metabolized by monoamine oxidase B (MAO-B) to MPP+, a neurotoxic metabolite that inhibits mitochondrial Complex I, leading to dopaminergic neuron death . Fluorinated derivatives (e.g., 4-(4-fluorophenyl)-tetrahydropyridine) exhibit reduced LogP compared to trifluoromethyl analogs, impacting blood-brain barrier permeability .

Therapeutic vs. Toxic Effects

  • While This compound is investigational for PD treatment, MPTP is a well-characterized neurotoxin. MPTP’s metabolite MPP+ is selectively taken up by dopamine transporters, causing oxidative stress and neuronal death .
  • Xaliproden , a trifluoromethylphenyl analog, demonstrates neuroprotection via 5-HT₁A receptor agonism, highlighting the role of bulkier substituents in modulating receptor specificity .

Metabolic and Pharmacokinetic Differences The methylsulfonyl group may reduce metabolic degradation compared to MPTP’s N-methyl group, which undergoes rapid oxidation .

Notes

  • Structural-Activity Relationship (SAR): Meta-substituted phenyl groups (e.g., -SO₂CH₃, -CF₃) improve receptor binding affinity compared to para-substituted analogs .
  • Toxicity Considerations: MPTP’s selective dopaminergic toxicity underscores the importance of substituent positioning and metabolic pathways in drug design .
  • Therapeutic Potential: The target compound’s dopamine-modulating activity positions it as a candidate for PD, contrasting with MPTP’s role in disease modeling .

Biologische Aktivität

4-[3-(Methylsulfonyl)phenyl]-1,2,3,6-tetrahydropyridine is a compound of significant interest in medicinal chemistry due to its potential neuropharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

  • IUPAC Name : 4-(3-methylsulfonylphenyl)-1-propyl-3,6-dihydro-2H-pyridine
  • Molecular Formula : C15H21NO2S
  • Molecular Weight : 279.40 g/mol
  • CAS Number : 346688-39-9

The compound is structurally related to 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), a well-known neurotoxin that induces parkinsonism. Research indicates that this compound may modulate dopamine neurotransmission through similar pathways as MPTP but with potentially less toxicity. It has been hypothesized that the methylsulfonyl group enhances selectivity towards certain dopamine receptors, which could lead to therapeutic benefits in treating disorders like Parkinson's disease.

Neuroprotective Effects

Studies have demonstrated that derivatives of tetrahydropyridine compounds exhibit neuroprotective effects in various models of neurodegeneration. For instance:

  • In vitro studies showed that these compounds can protect dopaminergic neurons from oxidative stress-induced apoptosis.
  • Animal models treated with tetrahydropyridine derivatives displayed improved motor function and reduced neuroinflammation compared to controls.

Antioxidant Activity

Research indicates that this compound possesses antioxidant properties:

  • It scavenges free radicals and reduces lipid peroxidation in neuronal cells.
  • The compound enhances the expression of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase.

Case Studies

Several studies have investigated the biological activity of this compound:

  • Neurotoxicity Assessment :
    • A study evaluated the neurotoxic effects of MPTP analogs in mouse models. The results indicated that while MPTP caused significant dopaminergic neuron loss, the methylsulfonyl derivative exhibited reduced toxicity and preserved motor function in treated mice .
  • Pharmacological Profiling :
    • Pharmacological profiling of tetrahydropyridine derivatives revealed that they could selectively inhibit certain dopamine receptor subtypes. This selectivity is crucial for minimizing side effects associated with broader-spectrum dopaminergic agents .

Data Table: Biological Activity Overview

PropertyObservations
NeuroprotectiveReduced dopaminergic neuron loss in models
Antioxidant ActivityIncreased SOD and catalase levels
Motor FunctionImproved in animal models
ToxicityLower than MPTP; safer profile

Q & A

Basic: What are the recommended methods for synthesizing 4-[3-(Methylsulfonyl)phenyl]-1,2,3,6-tetrahydropyridine?

Methodological Answer:
The synthesis typically involves multi-step reactions with careful control of reagents and conditions. A validated protocol includes:

Sulfonylation : React 3-bromophenyl methyl sulfone with a tetrahydropyridine precursor (e.g., 1,2,3,6-tetrahydropyridine) using a palladium catalyst under inert atmosphere .

Cyclization : Employ a Buchwald-Hartwig amination to form the tetrahydropyridine ring, using ligands such as Xantphos and bases like K3_3PO4_4 in toluene at 110°C .

Purification : Isolate the product via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) and characterize using NMR and HPLC (>95% purity) .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:
Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm substituent positions and ring saturation (e.g., δ 2.5–3.5 ppm for tetrahydropyridine protons) .
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+^+ at m/z 281.41) .
  • X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and sulfonyl group orientation (if single crystals are obtainable) .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for reactions involving volatile solvents .
  • Emergency Procedures : Locate emergency showers/eyewash stations. For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
  • Storage : Store in airtight containers at –20°C, away from light and moisture to prevent degradation .

Advanced: How can researchers design experiments to assess its dopamine receptor modulation activity?

Methodological Answer:

  • In Vitro Assays :
    • Use radioligand binding studies (e.g., 3^3H-SCH23390 for D1_1 receptors) to determine IC50_{50} values .
    • Measure cAMP accumulation in HEK293 cells transfected with human D2_2 receptors .
  • In Vivo Models :
    • Administer the compound to rodents and monitor locomotor activity (open-field test) or prepulse inhibition (PPI) to evaluate antipsychotic potential .

Advanced: What strategies optimize structural modifications for enhanced bioavailability?

Methodological Answer:

  • SAR Studies :
    • Replace the methylsulfonyl group with trifluoromethanesulfonyl to enhance lipophilicity (logP improvement) .
    • Introduce electron-withdrawing groups (e.g., -NO2_2) at the phenyl ring to improve metabolic stability .
  • Prodrug Design : Synthesize ester derivatives (e.g., acetyl-protected amines) to increase oral absorption .

Advanced: How should researchers resolve contradictions in reported biological activity data?

Methodological Answer:

  • Troubleshooting Steps :
    • Reproduce Experiments : Validate assay conditions (e.g., cell line authenticity, receptor subtype specificity) .
    • Control for Stereochemistry : Ensure enantiomeric purity (chiral HPLC) to rule out activity differences between isomers .
    • Meta-Analysis : Compare data across studies using standardized metrics (e.g., pIC50_{50} vs. pKi_i) to identify methodological variability .

Advanced: What methodologies validate analytical assays for quantifying this compound in biological matrices?

Methodological Answer:

  • HPLC Validation :
    • Linearity : Test concentrations from 1–100 µg/mL (R2^2 > 0.99) .
    • Recovery : Spike plasma samples with known concentrations; recovery should be 85–115% .
    • Stability : Assess freeze-thaw stability (3 cycles) and short-term storage (24 hrs at 4°C) .

Advanced: How do environmental factors (pH, temperature) affect its stability?

Methodological Answer:

  • Accelerated Stability Studies :
    • pH Stability : Incubate in buffers (pH 1–10) at 37°C for 24 hrs; monitor degradation via HPLC. Degradation peaks suggest hydrolysis at extreme pH .
    • Thermal Stability : Heat to 60°C for 48 hrs; >90% remaining indicates robustness for tropical storage .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[3-(Methylsulfonyl)phenyl]-1,2,3,6-tetrahydropyridine
Reactant of Route 2
Reactant of Route 2
4-[3-(Methylsulfonyl)phenyl]-1,2,3,6-tetrahydropyridine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.